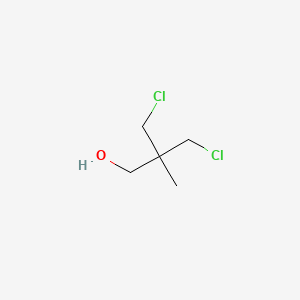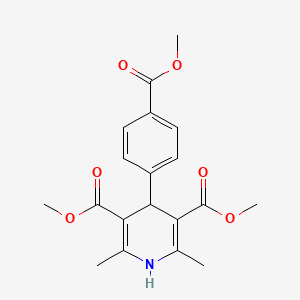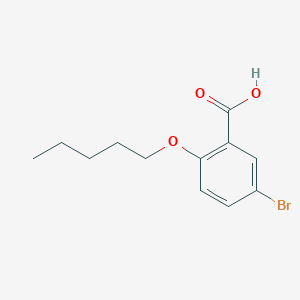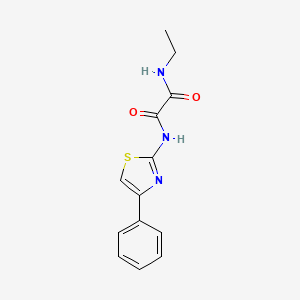![molecular formula C17H14Cl5N3O2S B15080260 2-phenoxy-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15080260.png)
2-phenoxy-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE is a complex organic compound with the molecular formula C17H14Cl5N3O2S and a molecular weight of 501.649. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a phenoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE involves multiple steps, starting with the preparation of the phenoxy group and the incorporation of chlorine atoms. The reaction conditions typically include the use of solvents such as dichloromethane and reagents like thionyl chloride for chlorination. The final step involves the coupling of the phenoxy group with the dichloroanilino carbothioyl moiety under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This may include the use of industrial-grade solvents and reagents, as well as specialized equipment for maintaining reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in oxidative stress and inflammation.
Modulating Signaling Pathways: Affecting signaling pathways related to cell growth and apoptosis.
Interacting with Cellular Components: Binding to cellular components such as proteins and nucleic acids, leading to changes in their function.
Comparación Con Compuestos Similares
2-PHENOXY-N(2,2,2-TRI-CL-1-(((2,5-DICHLOROANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE can be compared with other similar compounds, such as:
2-PHENOXY-N(2,2,2-TRICHLORO-1-(((2-HYDROXYANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE: Similar structure but with a hydroxy group instead of dichloroanilino.
2-PHENOXY-N(2,2,2-TRICHLORO-1-(((2,5-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE: Contains dimethoxyanilino instead of dichloroanilino.
2-PHENOXY-N(2,2,2-TRICHLORO-1-(((3,4-DIMETHOXYANILINO)CARBOTHIOYL)AMINO)ET)ACETAMIDE: Features dimethoxyanilino at different positions.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C17H14Cl5N3O2S |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
2-phenoxy-N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C17H14Cl5N3O2S/c18-10-6-7-12(19)13(8-10)23-16(28)25-15(17(20,21)22)24-14(26)9-27-11-4-2-1-3-5-11/h1-8,15H,9H2,(H,24,26)(H2,23,25,28) |
Clave InChI |
OKIKGQIINQVVOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B15080181.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B15080188.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15080196.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15080218.png)

![4-Fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15080224.png)

![3-{[(E)-(4-tert-butylphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080230.png)

![4-{[(E,2Z)-2-Chloro-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080240.png)

![3-(2-Methoxy-1-naphthyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080254.png)
![N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B15080255.png)
